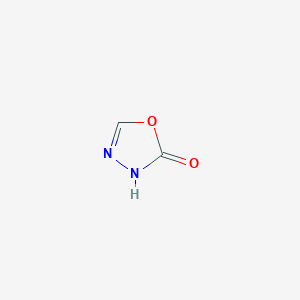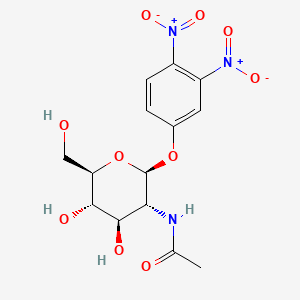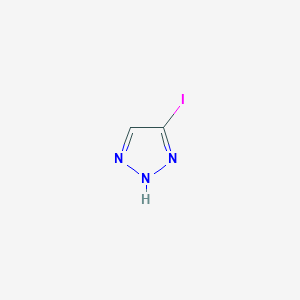![molecular formula C16H20FN3O3S B1258400 N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1258400.png)
N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Pnu-100480 involves multiple steps, starting with the preparation of the oxazolidinone core. The synthetic route typically includes the following steps:
Formation of the oxazolidinone ring: This is achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the thiomorpholine moiety: This step involves the substitution of the morpholine oxygen with a sulfur atom, which can be accomplished using thiolating agents.
Final modifications: The compound is further modified to introduce the fluoroaryl group and other functional groups necessary for its activity
Industrial production methods for Pnu-100480 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.
Chemical Reactions Analysis
Pnu-100480 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiomorpholine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pnu-100480 has several scientific research applications, particularly in the field of infectious diseases:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of oxazolidinone antibiotics.
Biology: The compound is used to investigate the mechanisms of bacterial protein synthesis inhibition and resistance.
Medicine: Pnu-100480 is being researched for its potential to treat extensively drug-resistant tuberculosis, offering a new option for patients with limited treatment choices
Mechanism of Action
Pnu-100480 exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets of Pnu-100480 include the 50S ribosomal subunit, which is essential for protein synthesis in bacteria .
Comparison with Similar Compounds
Pnu-100480 is similar to other oxazolidinone antibiotics, such as linezolid and tedizolid. it has unique features that set it apart:
These differences highlight the potential of Pnu-100480 as a more effective treatment option for drug-resistant tuberculosis compared to its counterparts.
Properties
Molecular Formula |
C16H20FN3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21) |
InChI Key |
FNDDDNOJWPQCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F |
Synonyms |
N-((3-(3-fluoro-4-(4-thiomorpholinyl)phenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide U 100480 U-100480 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















